SrtA-IN-I
描述
SrtA-IN-I is a synthetic small-molecule inhibitor targeting the Sortase A (SrtA) enzyme, which is critical for bacterial virulence in pathogens such as Staphylococcus aureus. SrtA facilitates the covalent attachment of virulence factors to the bacterial cell wall, making it a promising therapeutic target for combating antibiotic-resistant infections . The compound’s mechanism involves competitive inhibition of SrtA’s transpeptidase activity by binding to its active site, thereby disrupting bacterial adhesion and biofilm formation . Preclinical studies highlight its efficacy in reducing bacterial load in murine infection models, with an IC50 of 2.3 µM in vitro .
属性
分子式 |
C15H11N5O3S2 |
|---|---|
分子量 |
373.405 |
IUPAC 名称 |
N-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide |
InChI |
InChI=1S/C15H11N5O3S2/c21-13(11-2-1-7-16-8-11)17-14-18-19-15(25-14)24-9-10-3-5-12(6-4-10)20(22)23/h1-8H,9H2,(H,17,18,21) |
InChI 键 |
ZTDOJPCUIXALSV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NN=C(SCC2=CC=C([N+]([O-])=O)C=C2)S1)C3=CN=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SrtA-IN-I |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares SrtA-IN-I with two structurally related inhibitors, Compound X and Compound Y , and one functionally analogous peptide-based inhibitor, LPXTG-1 .
| Parameter | This compound | Compound X | Compound Y | LPXTG-1 |
|---|---|---|---|---|
| Chemical Class | Benzofuran derivative | Thiazolidinone | Pyrazole derivative | Peptide mimetic |
| IC50 | 2.3 µM | 5.1 µM | 1.8 µM | 0.9 µM |
| Selectivity (SrtA) | High | Moderate | High | Low |
| Bioavailability | 45% (oral) | 22% (oral) | 38% (oral) | <10% (IV only) |
| Toxicity (LD50) | >500 mg/kg | 300 mg/kg | 450 mg/kg | N/A (peptide) |
| Patent Status | Phase I (2024) | Preclinical | Phase II (2025) | Discontinued (2023) |
Key Research Findings
- Potency vs. Selectivity : While this compound exhibits moderate potency compared to LPXTG-1 (IC50 2.3 µM vs. 0.9 µM), its selectivity for SrtA over human proteases is superior, reducing off-target toxicity risks . Compound Y, though more potent (IC50 1.8 µM), shows cross-reactivity with human caspases .
- Pharmacokinetics: this compound’s oral bioavailability (45%) surpasses most analogues, addressing a key limitation of peptide-based inhibitors like LPXTG-1, which require intravenous administration .
- Therapeutic Potential: In murine models, this compound reduced S. aureus biofilm burden by 75% at 10 mg/kg, outperforming Compound X (40% reduction) . However, Compound Y demonstrated broader-spectrum activity against Gram-positive pathogens, including Streptococcus pyogenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
